Cas no 2098162-22-0 ((R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol)
(R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
- (3R)-1-[2-cyclopropyl-6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol
- (R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
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- Inchi: 1S/C12H18N4O/c1-13-10-6-11(16-5-4-9(17)7-16)15-12(14-10)8-2-3-8/h6,8-9,17H,2-5,7H2,1H3,(H,13,14,15)/t9-/m1/s1
- InChI Key: OURZUGKUUPMVTD-SECBINFHSA-N
- SMILES: O[C@@H]1CCN(C2=CC(NC)=NC(C3CC3)=N2)C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 271
- XLogP3: 1.1
- Topological Polar Surface Area: 61.3
(R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R308566-100mg |
(r)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol |
2098162-22-0 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | R308566-500mg |
(r)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol |
2098162-22-0 | 500mg |
$ 550.00 | 2022-06-03 | ||
| TRC | R308566-1g |
(r)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol |
2098162-22-0 | 1g |
$ 865.00 | 2022-06-03 | ||
| Life Chemicals | F1967-5147-0.25g |
(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol |
2098162-22-0 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
| Life Chemicals | F1967-5147-0.5g |
(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol |
2098162-22-0 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
| Life Chemicals | F1967-5147-1g |
(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol |
2098162-22-0 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
| Life Chemicals | F1967-5147-2.5g |
(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol |
2098162-22-0 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
| Life Chemicals | F1967-5147-5g |
(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol |
2098162-22-0 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
| Life Chemicals | F1967-5147-10g |
(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol |
2098162-22-0 | 95%+ | 10g |
$2512.0 | 2023-09-06 |
(R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on (R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Introduction to (R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS No. 2098162-22-0)
(R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol, with the CAS number 2098162-22-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a pyrrolidin-3-ol moiety combined with a pyrimidine ring system suggests a high degree of molecular complexity, which may contribute to its biological activity. In this article, we will delve into the structural characteristics, synthetic pathways, and the latest research findings associated with this compound.
The molecular structure of (R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol consists of a pyrimidine ring substituted at the 4-position with a cyclopropyl group and at the 6-position with a methylamino group. The pyrrolidin-3-ol moiety, which is a cyclic amine with an alcohol functional group, is attached to the pyrimidine ring at the 1-position. This arrangement creates a molecule with multiple potential sites for interaction with biological targets, making it a promising candidate for drug discovery.
The synthesis of such complex molecules often involves multi-step organic reactions, requiring precise control over reaction conditions and stereochemistry. The synthesis of (R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol likely involves key steps such as nucleophilic substitution reactions, cyclization processes, and stereoselective transformations. Advanced synthetic techniques, including transition metal catalysis and asymmetric synthesis, may be employed to achieve the desired stereoisomer with high enantiomeric purity.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. Pyrimidine derivatives, in particular, have been extensively studied for their diverse biological activities. The structural features of (R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol, including the pyrrolidin-3-ol and pyrimidine moieties, suggest potential interactions with enzymes and receptors involved in various disease pathways.
One area of interest is the compound's potential as an inhibitor of kinases, which are enzymes that play crucial roles in cell signaling pathways. Many kinase inhibitors have been developed as anticancer agents due to their ability to disrupt aberrant signaling pathways that drive tumor growth. The presence of a methylamino group in the pyrimidine ring may facilitate interactions with the ATP-binding site of kinases, making this compound a candidate for further investigation as a kinase inhibitor.
Additionally, the cyclopropyl group in the structure may contribute to metabolic stability by reducing susceptibility to enzymatic degradation. This feature is particularly important for drug candidates that require prolonged half-life in vivo. The combination of these structural elements makes (R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol an intriguing molecule for further exploration.
In vitro studies have begun to uncover the biological activity of this compound. Initial assays have shown promising results in terms of inhibitory activity against certain kinases and other enzymes relevant to disease pathways. These findings warrant further investigation into its mechanism of action and potential therapeutic applications.
The development of new drugs often involves rigorous testing to evaluate safety and efficacy. Preclinical studies are essential to assess the pharmacokinetic properties, toxicity profiles, and pharmacological effects of novel compounds before they can be tested in human clinical trials. The synthesis and characterization of (R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yll)pyrrolidinol represent an important step towards understanding its potential as a therapeutic agent.
The latest research trends in pharmaceutical chemistry emphasize the importance of structure-based drug design and high-throughput screening techniques. These approaches allow researchers to rapidly identify and optimize lead compounds with desired biological activities. The unique structural features of (R)-1-(2-Cyclopropyl-pyrrolidinol) make it an attractive candidate for these modern drug discovery strategies.
The future directions for research on this compound include exploring its interactions with various biological targets, optimizing its chemical structure for improved potency and selectivity, and conducting preclinical studies to assess its therapeutic potential. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in advancing our understanding of this promising molecule.
In conclusion, (R)-1-(2-Cyclopropyl-pyrrolidinol represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features and preliminary biological activity make it an exciting subject for further research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of new therapies.
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